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Compound of Interest

Compound Name: (S)-(1-Methoxyethyl)benzene

Cat. No.: B15281690

In-Depth Technical Guide to (S)-(1-
Methoxyethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-(1-Methoxyethyl)benzene, a
chiral aromatic ether. It details its chemical identity, physical properties, and methods for its
stereoselective synthesis and characterization. Additionally, it explores the potential biological
activities of related styryl compounds, offering insights for drug discovery and development.

Core Identification

(S)-(1-Methoxyethyl)benzene, also known as (S)-1-methoxy-1-phenylethane, is a chiral
organic compound. Its unique spatial arrangement, designated by the (S)-configuration, is
crucial for its specific interactions in chiral environments, a key consideration in pharmaceutical

and biological research.

Table 1: Chemical Identification of (S)-(1-Methoxyethyl)benzene
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Identifier Value Source

CAS Number 2511-06-0 Sigma-Aldrich
IUPAC Name [(1S)-1-methoxyethyl]benzene PubChem[1]
Molecular Formula CoH120 PubChem[1]
Molecular Weight 136.19 g/mol PubChem[1]
InChl Key PLKSMSKTENNPE)- PubChem([1]

QMMMGPOBSA-N
Canonical SMILES C--INVALID-LINK--OC PubChem[1]

Physicochemical Properties

The physical characteristics of (S)-(1-Methoxyethyl)benzene are essential for its handling,

formulation, and application in various experimental settings. While specific experimental data

for the pure (S)-enantiomer is limited, data for the racemic mixture provides a close

approximation.

Table 2: Physicochemical Data of (1-Methoxyethyl)benzene

Property Value Conditions Source
Hoffman Fine
Boiling Point 77 °C 53 Torr ]
Chemicals[2]
Molecular Weight 136.1910 g/mol - NIST WebBook][3]
Formula CoH120 - NIST WebBook][3]

Experimental Protocols

The enantioselective synthesis and characterization of (S)-(1-Methoxyethyl)benzene are

critical for obtaining the pure enantiomer required for specialized research.

© 2025 BenchChem. All rights reserved. 2/9

Tech Support


https://www.semanticscholar.org/paper/ea8317c22fb445ad286ee8d24db37a60ddd200fd
https://www.semanticscholar.org/paper/ea8317c22fb445ad286ee8d24db37a60ddd200fd
https://www.semanticscholar.org/paper/ea8317c22fb445ad286ee8d24db37a60ddd200fd
https://www.semanticscholar.org/paper/ea8317c22fb445ad286ee8d24db37a60ddd200fd
https://www.semanticscholar.org/paper/ea8317c22fb445ad286ee8d24db37a60ddd200fd
https://www.benchchem.com/product/b15281690?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/39169193/
https://webbook.nist.gov/cgi/inchi/InChI%3D1S/C9H12O/c1-8(10-2)9-6-4-3-5-7-9/h3-8H%2C1-2H3
https://webbook.nist.gov/cgi/inchi/InChI%3D1S/C9H12O/c1-8(10-2)9-6-4-3-5-7-9/h3-8H%2C1-2H3
https://www.benchchem.com/product/b15281690?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15281690?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Enantioselective Synthesis via Enzymatic Kinetic
Resolution

A common and effective method for obtaining enantiomerically pure compounds is through the
kinetic resolution of a racemic mixture. This protocol outlines the enzymatic resolution of
racemic 1-phenylethanol, a precursor to (S)-(1-Methoxyethyl)benzene, followed by
etherification.

1. Enzymatic Kinetic Resolution of (+)-1-Phenylethanol:[4]

» Materials: Racemic (x)-1-phenylethanol, vinyl acetate, Novozyme 435 (immobilized lipase B
from Candida antarctica), n-hexane.

e Procedure:

o

Dissolve (R,S)-1-phenylethanol (e.g., 240 mM) in n-hexane in a sealed glass bioreactor.
o Add vinyl acetate as the acyl donor.
o Add Novozyme 435 (e.g., 11 mg/mL).

o Stir the reaction mixture at a controlled temperature (e.g., 42 °C) for a specific duration
(e.g., 75 minutes) to achieve approximately 50% conversion. The lipase will selectively
acylate the (R)-enantiomer, leaving the (S)-enantiomer as the unreacted alcohol.

o Monitor the reaction progress using chiral High-Performance Liquid Chromatography
(HPLC).

o Upon reaching the desired conversion, remove the enzyme by filtration.

o Separate the unreacted (S)-1-phenylethanol from the (R)-1-phenylethyl acetate product by
column chromatography.

2. Etherification of (S)-1-Phenylethanol:

o Materials: Enantiomerically enriched (S)-1-phenylethanol, a strong base (e.g., sodium
hydride), and a methylating agent (e.g., methyl iodide) in an aprotic solvent like
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tetrahydrofuran (THF).

Procedure:

[e]

In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the
(S)-1-phenylethanol in anhydrous THF.

Cool the solution in an ice bath and slowly add sodium hydride to form the corresponding
alkoxide.

After the evolution of hydrogen gas ceases, add methyl iodide dropwise to the reaction
mixture.

Allow the reaction to warm to room temperature and stir until completion, as monitored by
Thin Layer Chromatography (TLC).

Carefully quench the reaction with water and extract the product with a suitable organic
solvent (e.qg., diethyl ether).

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and
concentrate under reduced pressure.

Purify the resulting (S)-(1-Methoxyethyl)benzene by distillation or column
chromatography.

Characterization Methods

1.

Chiral High-Performance Liquid Chromatography (HPLC):

Purpose: To determine the enantiomeric excess (e.e.) of the synthesized (S)-(1-

Methoxyethyl)benzene.

Typical System: A chiral stationary phase column (e.g., Chiralcel OD-H or similar) with a

mobile phase consisting of a mixture of hexane and isopropanol.

Detection: UV detector at a suitable wavelength (e.g., 254 nm).
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e Procedure: Inject a dilute solution of the sample onto the column and monitor the elution
profile. The two enantiomers will have different retention times, allowing for their separation
and quantification to determine the e.e.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
e Purpose: To confirm the chemical structure of the synthesized compound.

* 1H NMR: Expected signals would include a quartet for the methine proton (CH), a doublet for
the methyl group adjacent to the chiral center, a singlet for the methoxy group, and multiplets
for the aromatic protons.

e 13C NMR: Expected signals would correspond to the different carbon environments in the
molecule.

e Note: Standard NMR will not distinguish between enantiomers. Chiral shift reagents may be
used to resolve the signals of the two enantiomers if necessary.

Potential Biological Activity and Signhaling Pathways

While specific biological studies on (S)-(1-Methoxyethyl)benzene are not widely reported, the
broader class of styryl compounds has been investigated for various biological activities. These
activities are often linked to their ability to modulate cellular signaling pathways.

Styryl lactones, a class of compounds containing a styryl moiety, have been shown to induce
apoptosis in cancer cells.[1][5] This suggests that compounds with a styryl-like fragment, such
as (S)-(1-Methoxyethyl)benzene, could potentially interact with cellular pathways that regulate
cell death.

The styryl group can act as a Michael acceptor, making it susceptible to nucleophilic attack by
biological macromolecules. This reactivity can be a basis for its biological effects.[6]
Furthermore, the cis-trans isomerization of the styryl double bond can significantly impact
biological activity by altering the molecule's shape and its fit into biological targets.[7]
Styrylchromones, another class of related compounds, have demonstrated a wide range of
biological activities, including antioxidant, anti-inflammatory, and antitumor effects.[8]

Hypothetical Signhaling Pathway Involvement
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Based on the activities of related compounds, a hypothetical workflow for investigating the
biological effects of (S)-(1-Methoxyethyl)benzene could focus on apoptosis induction.

Initial Screening Mechanism of Action

™ Cell Viability Assay Death Receptor Pathway Caspase Activation .
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Caption: Hypothetical workflow for investigating apoptosis induction by (S)-(1-
Methoxyethyl)benzene.

This diagram illustrates a logical progression for testing the hypothesis that (S)-(1-
Methoxyethyl)benzene induces apoptosis. Initial cell viability screens on cancer cell lines
would determine its cytotoxic potential. If apoptosis is indicated, further experiments would
elucidate the mechanism, such as investigating the activation of caspases and the involvement
of the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

Experimental Workflow for Synthesis and
Characterization

The overall process of obtaining and verifying enantiomerically pure (S)-(1-
Methoxyethyl)benzene follows a structured workflow.
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Caption: Workflow for the synthesis and characterization of (S)-(1-Methoxyethyl)benzene.
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This flowchart outlines the key stages, starting from the racemic precursor, proceeding through
enzymatic resolution and chemical synthesis, and concluding with purification and rigorous
analytical characterization to confirm both the chemical identity and enantiomeric purity of the
final product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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